molecular formula C18H23N3O2S B2469038 N-(4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide CAS No. 921546-50-1

N-(4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide

Cat. No.: B2469038
CAS No.: 921546-50-1
M. Wt: 345.46
InChI Key: LKAWMCYFIVJOCE-UHFFFAOYSA-N
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Description

N-(4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-ethylphenylamine with a thiazole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the desired products with high efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of N-(4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

Uniqueness

N-(4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide is unique due to its specific chemical structure, which imparts distinct properties and activities. Compared to other thiazole derivatives, it may exhibit enhanced bioactivity, stability, and selectivity in various applications .

Properties

IUPAC Name

N-[4-[2-(2-ethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-5-12-8-6-7-9-14(12)20-15(22)10-13-11-24-17(19-13)21-16(23)18(2,3)4/h6-9,11H,5,10H2,1-4H3,(H,20,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAWMCYFIVJOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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